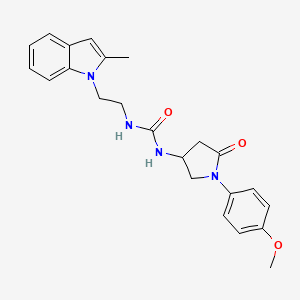

1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-methylindol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-16-13-17-5-3-4-6-21(17)26(16)12-11-24-23(29)25-18-14-22(28)27(15-18)19-7-9-20(30-2)10-8-19/h3-10,13,18H,11-12,14-15H2,1-2H3,(H2,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUZVPBDGYVBOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

- Pyrrolidine Core : Provides a cyclic structure that can influence the compound's interactions with biological targets.

- Methoxyphenyl Group : Enhances lipophilicity, which may improve bioavailability.

- Indole Moiety : Known for its diverse biological activities, including effects on neurotransmitter systems.

Table 1: Structural Features of the Compound

| Component | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃ |

| Molecular Weight | 342.36 g/mol |

| Key Functional Groups | Urea, Pyrrolidine, Methoxyphenyl, Indole |

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyrrolidine and indole have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, it may inhibit proteases or kinases that are crucial for cellular signaling pathways.

Table 2: Potential Biological Targets

| Target Enzyme | Activity Type |

|---|---|

| Factor Xa | Anticoagulant activity |

| Cyclin-dependent kinases (CDKs) | Cell cycle regulation |

| Proteasome | Inhibition of protein degradation |

The proposed mechanism of action involves the interaction of the compound with various biological receptors and enzymes. The presence of the methoxyphenyl group may enhance binding affinity to target proteins, while the indole moiety could facilitate interactions with neurotransmitter receptors.

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated a series of urea derivatives, including compounds structurally similar to our target compound. The results indicated that modifications to the urea linkage significantly affected potency against cancer cell lines and enzyme inhibition profiles .

In another case study, an analog of this compound was tested for its effects on apoptosis in breast cancer cells. Results showed significant induction of apoptotic markers, suggesting potential for therapeutic use in oncology .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) are influenced by its structural characteristics.

Absorption and Bioavailability

Due to its lipophilic nature attributed to the methoxyphenyl group, this compound is expected to have good oral bioavailability. However, further studies are required to quantify these properties accurately.

Metabolism

Metabolic studies indicate that similar compounds undergo phase I and II metabolic transformations, which can affect their efficacy and safety profiles. The presence of functional groups such as methoxy may influence metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Aromatic Substitutions : The 4-methoxyphenyl group in the target compound is conserved in analogs like CM871812 and Pravadoline derivatives , suggesting roles in receptor binding or metabolic stability.

- Indole vs. Pyridine/Phenyl : The 2-methylindol-1-yl-ethyl group distinguishes the target compound from pyridine-based ureas (e.g., Compound 1 ), which may alter selectivity toward kinases or GPCRs.

- Ethoxy vs. Methoxy : The ethoxy variant (CAS 877640-52-3) likely increases lipophilicity compared to the methoxy group, impacting bioavailability.

Pharmacological and Physicochemical Properties

Binding and Selectivity

- Kinase Modulation: Pyridine-containing ureas (e.g., Compound 1 ) demonstrate glucokinase activation, while indole-bearing compounds (e.g., Pravadoline ) target cannabinoid receptors. The target compound’s indole moiety may confer affinity for similar targets.

- Analgesic Potential: Compound 3 highlights the role of triazinan-ylidene groups in analgesia, whereas the target compound’s indole-ethyl group could modulate pain pathways via TRPC channels (referencing SKF-96365, a TRPC inhibitor with methoxyphenyl motifs ).

Solubility and Metabolism

- The pyrrolidinone core enhances solubility compared to purely aromatic scaffolds.

- Methoxy groups generally improve metabolic stability over ethoxy or halogenated substituents due to reduced oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.